![molecular formula C25H25FN4O3 B2720985 1-乙基-6-氟-3-[3-(2-甲氧基苯基)-1,2,4-噁二唑-5-基]-7-哌啶-1-基喹啉-4(1H)-酮 CAS No. 1111025-88-7](/img/structure/B2720985.png)
1-乙基-6-氟-3-[3-(2-甲氧基苯基)-1,2,4-噁二唑-5-基]-7-哌啶-1-基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with similar structures often have important biological activities, such as antiviral, anticancer, antioxidant, and antimicrobial activity . The structure of the compound suggests that it might have similar properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The exact method would depend on the specific functional groups present in the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its functional groups. For example, the presence of a fluoro group can make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods .科学研究应用
合成和衍生物
氟喹诺酮衍生物的合成涉及复杂的化学过程,这些过程会导致形成具有潜在生物活性的化合物。例如,包括具有氟喹诺酮结构的喹啉羧酸的乙酯的合成已经通过喹啉-3-羧酸酰肼与多氟苯甲酰丙烯酸的乙酯相互作用实现。这个过程导致形成 1,3,4-恶二嗪并[6,5,4-i,j]喹啉衍生物,展示了创建各种氟喹诺酮相关化合物的多功能性 (Nosova 等人,2002)。
抗菌活性
氟喹诺酮衍生物以其抗菌特性而闻名,使其成为开发新型抗菌和抗真菌剂的广泛研究的主题。研究表明,某些基于氟喹诺酮的化合物,例如那些包含 4-噻唑烷酮部分的化合物,表现出显着的抗菌活性,突出了它们作为治疗传染病的治疗剂的潜力 (Patel 和 Patel,2010)。
生物活性与药代动力学
氟喹诺酮衍生物的生物活性,包括它们作为酶抑制剂的作用及其药代动力学特性,是研究的关键领域。例如,某些氟喹诺酮化合物已被确定为特定生物途径的有效抑制剂,例如人类免疫缺陷病毒 (HIV) 复制过程,展示了它们在抗病毒治疗中的潜力 (Baba 等人,1998)。此外,对这些化合物的代谢途径和排泄机制的研究为它们的药代动力学特征提供了宝贵的见解,这对于它们作为药物的开发至关重要 (Umehara 等人,2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-3-29-15-18(25-27-24(28-33-25)16-9-5-6-10-22(16)32-2)23(31)17-13-19(26)21(14-20(17)29)30-11-7-4-8-12-30/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXUSDWFDZRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。